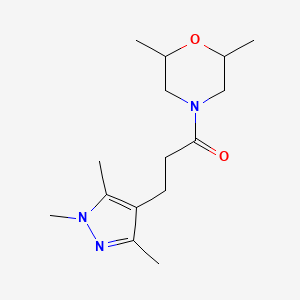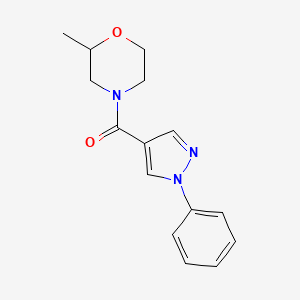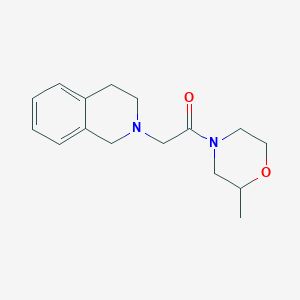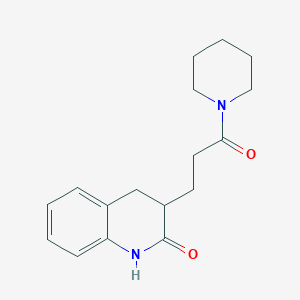
1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTP, and it is a derivative of pyrazolone.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been found to possess significant anti-inflammatory and analgesic properties. Additionally, this compound has also been shown to possess antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in lab experiments is its relatively low cost and easy availability. Additionally, this compound has been found to be relatively stable under a wide range of experimental conditions. However, one of the major limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one. One of the major areas of research is in the development of new synthetic methods for the production of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, there is also a need for further research to evaluate the toxicity and safety of this compound for use in various applications.
Méthodes De Synthèse
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is typically carried out using a multi-step reaction process. The first step involves the reaction of 2,6-dimethylmorpholine with ethyl acetoacetate, which results in the formation of 1-(2,6-dimethylmorpholin-4-yl)propan-1-one. This intermediate product is then reacted with 1,3,5-trimethylpyrazole in the presence of a suitable catalyst to produce the final product, 1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one.
Applications De Recherche Scientifique
1-(2,6-Dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry, where it has been found to possess significant anti-inflammatory and analgesic properties. Additionally, this compound has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-10-8-18(9-11(2)20-10)15(19)7-6-14-12(3)16-17(5)13(14)4/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRWTULTDOCVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)

![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)


![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)